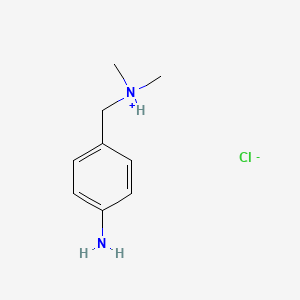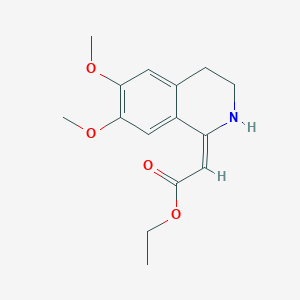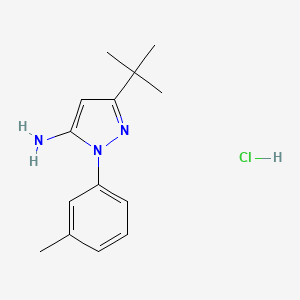![molecular formula C13H9ClFNO3 B7790072 2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene](/img/structure/B7790072.png)
2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene is an organic compound that features a benzene ring substituted with chlorine, fluorine, and nitro groups, as well as a phenoxy methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene typically involves multiple steps:
Halogenation: Chlorination of the benzene ring can be performed using chlorine gas or a chlorinating agent like thionyl chloride.
Etherification: The phenoxy methyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a chloromethyl benzene compound in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.
科学研究应用
2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique substituents make it a candidate for the development of novel polymers or advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with proteins and DNA.
作用机制
The mechanism of action of 2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-[(4-fluorophenoxy)methyl]-4-nitrobenzene
- 2-Chloro-1-[(3-chlorophenoxy)methyl]-4-nitrobenzene
- 2-Chloro-1-[(3-bromophenoxy)methyl]-4-nitrobenzene
Uniqueness
2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which can significantly influence its chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with a nitro group, makes it particularly interesting for studying electronic effects and steric hindrance in chemical reactions.
This compound’s distinct structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
2-chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-13-7-11(16(17)18)5-4-9(13)8-19-12-3-1-2-10(15)6-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJWWHJNKQRLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
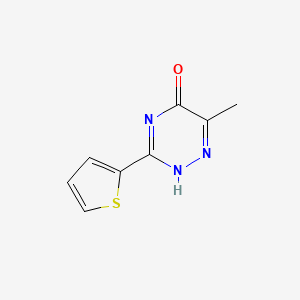
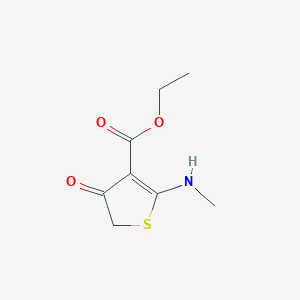
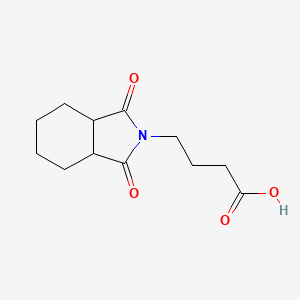
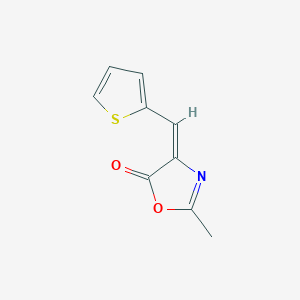
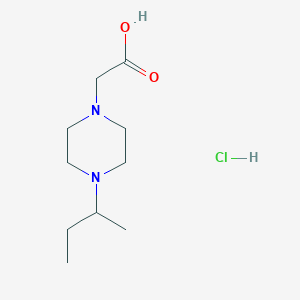
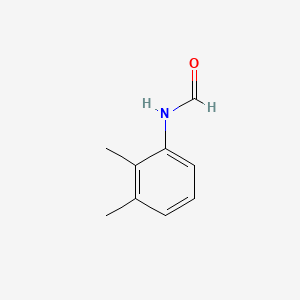
![2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester](/img/structure/B7790035.png)
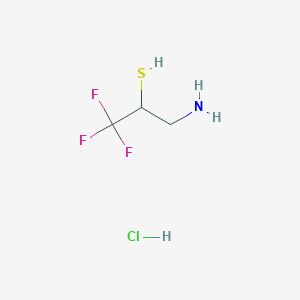
![Tert-butyl 4-[3-(2-chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B7790051.png)
